N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide
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Overview
Description
N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C12H11NO4S and its molecular weight is 265.28. The purity is usually 95%.
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Scientific Research Applications
Dual Channel Detection and Bio-imaging Application
A study developed a phenoxazine-based fluorescence chemosensor, which includes a furan-2-carboxamide group, for the discriminative detection of Cd2+ and CN− ions. This sensor exhibited significant potential for bio-imaging in live cells and zebrafish larvae, showcasing its application in environmental monitoring and biological imaging. The sensor's design allows for turn-on fluorescence emission for Cd2+, enabling its use as a biomarker for detecting Cd2+ in biological samples (Ravichandiran et al., 2020).
Neuroinflammation Imaging
Another significant application is in the field of neuroimaging, where a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R) was developed. This compound, incorporating the furan-2-carboxamide structure, can noninvasively image reactive microglia and disease-associated neuroinflammation in vivo. This research highlights the compound's potential in studying neuroinflammatory diseases, such as Alzheimer's and Parkinson's, providing a valuable tool for the development of therapeutic interventions (Horti et al., 2019).
Synthesis of Furan Derivatives
Research has also focused on the synthesis of 2,4-disubstituted furans using a strategy that involves the reaction of sulfonyl carbanions with various compounds. This method has been applied to create furan derivatives with potential applications in material science and organic synthesis, demonstrating the versatility of furan-2-carboxamide derivatives in chemical synthesis (Haines et al., 2011).
Antiprotozoal Agents
N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide derivatives have also been explored for their potential as antiprotozoal agents. A study synthesized derivatives that showed strong DNA affinities and in vitro efficacy against protozoal pathogens, highlighting their potential in developing new therapeutic agents for protozoal infections (Ismail et al., 2004).
Mechanism of Action
Target of Action
They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Similar compounds have been found to cause cytotoxicity in cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp .
Biochemical Pathways
Without specific information on the compound, it’s difficult to accurately summarize the affected biochemical pathways. Similar compounds have been shown to cause cell cycle arrest from the up-regulation of p53 and p21 .
Result of Action
As mentioned earlier, similar compounds have been found to cause cytotoxicity in cancer cells and cell cycle arrest .
Properties
IUPAC Name |
N-(2-methylsulfonylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-18(15,16)11-7-3-2-5-9(11)13-12(14)10-6-4-8-17-10/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRDJYJBDHDJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.